molecular formula C15H17N3O B2456541 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide CAS No. 2415532-75-9

6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

Cat. No. B2456541
CAS RN: 2415532-75-9
M. Wt: 255.321
InChI Key: XLVQVCXPEXNDSK-UHFFFAOYSA-N
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Description

6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide, also known as EMD 57283, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities.

Mechanism of Action

The exact mechanism of action of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 is not fully understood. However, it has been suggested that the compound inhibits the activity of certain enzymes involved in cancer cell proliferation and inflammation. Specifically, 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been shown to inhibit the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to a decrease in DNA synthesis and cell proliferation.
Biochemical and Physiological Effects:
6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been found to have several biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been shown to have antioxidant activity, which may contribute to its therapeutic effects. Additionally, 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been found to inhibit the activity of certain enzymes involved in lipid metabolism, which may have implications for the treatment of metabolic disorders such as obesity and diabetes.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 for lab experiments is its high potency and selectivity. This allows for more precise and targeted experiments, which can lead to a better understanding of the compound's mechanism of action and potential therapeutic applications. However, one limitation of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 and its potential therapeutic applications. Finally, there is a need for more in vivo studies to evaluate the safety and efficacy of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 in animal models.

Synthesis Methods

The synthesis of 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 involves the reaction of 4-methylbenzylamine with ethyl cyanoacetate to form 6-ethyl-N-(4-methylbenzyl)pyrimidin-4-amine. The resulting compound is then treated with chloroacetyl chloride to yield 6-ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide. The overall yield of the synthesis process is around 40%.

Scientific Research Applications

6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide 57283 has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders.

properties

IUPAC Name

6-ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c1-3-13-8-14(18-10-17-13)15(19)16-9-12-6-4-11(2)5-7-12/h4-8,10H,3,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVQVCXPEXNDSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NCC2=CC=C(C=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Ethyl-N-[(4-methylphenyl)methyl]pyrimidine-4-carboxamide

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